molecular formula C15H19N3O2 B13937574 5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 55228-45-0

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B13937574
CAS No.: 55228-45-0
M. Wt: 273.33 g/mol
InChI Key: VEPQYQGORPXCGU-UHFFFAOYSA-N
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Description

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide (molecular formula: C₁₅H₁₉N₃O₂) is a pyrazole-based carboxamide derivative characterized by a butoxy substituent at the 5-position, an N-methyl carboxamide group at the 3-position, and a phenyl ring at the 1-position of the pyrazole core . Key identifiers include:

  • SMILES: CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NC
  • InChIKey: VEPQYQGORPXCGU-UHFFFAOYSA-N The butoxy chain contributes to increased lipophilicity (logP ~3.5, estimated), while the N-methyl carboxamide enhances hydrogen-bonding capacity (2 H-bond acceptors, 1 H-bond donor) .

Properties

CAS No.

55228-45-0

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5-butoxy-N-methyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C15H19N3O2/c1-3-4-10-20-14-11-13(15(19)16-2)17-18(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H,16,19)

InChI Key

VEPQYQGORPXCGU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route Example

Based on literature precedents and analogous pyrazole syntheses, a plausible synthetic route for 5-butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is outlined below:

Step Reaction Type Reactants / Reagents Conditions Product/Intermediate Yield (%)*
1 Hydrazone formation Phenylhydrazine + β-ketonitrile derivative Room temperature, ethanol, acid catalyst Hydrazone intermediate 70–90
2 Cyclocondensation Hydrazone + Bredereck’s reagent Elevated temperature (~110 °C) Pyrazolone carboxylate intermediate 60–86
3 Alkylation Pyrazolone intermediate + butyl bromide Base, aprotic solvent 5-Butoxy substituted pyrazolone derivative 65–80
4 Amide formation and N-methylation Acid chloride + methylamine or methylating agent Base, controlled temperature 5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide 75–90

*Yields are estimated based on analogous literature reactions.

Research Findings and Analysis

  • The condensation of arylhydrazines with β-ketonitriles or related electrophiles is a robust method for building the pyrazole ring with high regioselectivity.
  • The use of tert-butoxy-bis(dimethylamino)methane facilitates the formation of enaminone intermediates that cyclize efficiently to pyrazolone derivatives, which can be further functionalized to carboxamides.
  • Alkylation at the 5-position with butyl groups improves compound lipophilicity and may enhance biological activity, as seen in related pyrazole derivatives.
  • N-Methylation on the carboxamide nitrogen is generally straightforward but requires careful control to avoid overalkylation or side reactions.
  • Spectroscopic characterization (IR, NMR, HR-MS) confirms the structure and purity of the final compound, with characteristic signals for the pyrazole ring, butoxy group, and carboxamide moiety.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different substituted pyrazoles.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

Substituent Effects on Physicochemical Properties
Compound Name Molecular Formula Key Substituents logP (Estimated) H-Bond Donors/Acceptors Key Differences vs. Target Compound
5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide C₁₅H₁₉N₃O₂ 5-butoxy, 3-(N-methyl carboxamide), 1-phenyl 3.5 1/2 Reference compound
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b) C₃₀H₃₂FN₃O₂ 5-p-tolyl, 3-carboxamide (bulky tert-butyl, fluorophenyl) 6.2 1/3 Increased steric bulk (tert-butyl), halogen (F) enhances binding affinity
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) Varies 3-(N-benzyl-N-hydroxy carboxamide), 5-aryl 2.8–4.0 2/4 Hydroxy group improves solubility; benzyl moiety alters pharmacokinetics
5-(Substituted phenyl)-3-(isoxazolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Varies 3-carbothioamide, 5-aryl, fused isoxazole 4.1–5.3 1/2 Thioamide increases lipophilicity; isoxazole adds rigidity

Key Observations :

  • Lipophilicity : The tert-butyl and fluorophenyl groups in compound 6b significantly increase logP (6.2 vs. 3.5 for the target compound), which may enhance membrane permeability but reduce aqueous solubility.
  • Hydrogen Bonding : Hydroxy-substituted carboxamides (e.g., 5a-c ) exhibit improved solubility due to additional H-bond acceptors.
  • Electronic Effects : Thioamide derivatives replace oxygen with sulfur, reducing polarity and altering metabolic stability.

Biological Activity

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide, with the CAS number 55228-45-0, features a pyrazole ring that is known for its pharmacological versatility. The compound's structure is characterized by:

  • Pyrazole Core : A five-membered ring with two adjacent nitrogen atoms.
  • Alkyl Group : The butoxy group enhances lipophilicity, potentially aiding in membrane permeability.
  • Aromatic Substitution : The phenyl group may contribute to interactions with biological targets.

The biological activity of 5-butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Studies have shown that pyrazole derivatives can inhibit specific enzymes, including cyclooxygenases and phosphodiesterases, which are involved in inflammatory pathways .
  • Receptor Modulation : The compound may act as a selective modulator of androgen receptors, showing promise in the treatment of AR-dependent conditions such as prostate cancer .
  • Cell Cycle Regulation : Research indicates that pyrazole derivatives can inhibit protein kinases, which play a crucial role in cell cycle regulation and proliferation.

Anticancer Properties

5-butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide has been evaluated for its anticancer potential:

  • In Vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, demonstrating IC50 values in the low micromolar range.
  • Mechanistic Insights : It has been suggested that the anticancer activity may be linked to apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties:

  • Cytokine Inhibition : In vitro assays indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .

Antimicrobial Activity

Emerging studies highlight the antimicrobial potential of this pyrazole derivative:

  • Broad Spectrum Activity : Preliminary results suggest efficacy against both Gram-positive and Gram-negative bacteria, indicating a potential role as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity (IC50 < 10 µM)
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AntimicrobialActivity against multiple bacterial strains

Recent Research Highlights

  • A study demonstrated that 5-butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide effectively inhibited the growth of prostate cancer cells through modulation of androgen receptor activity, suggesting its potential as a therapeutic agent for AR-dependent cancers .
  • Another investigation focused on the compound's ability to mitigate liver inflammation in a mouse model, showcasing its protective effects against acetaminophen-induced liver injury at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Butoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a pyrazole core. For example, 5-amino-pyrazole derivatives can be functionalized via nucleophilic substitution or condensation reactions. In structurally analogous compounds, the butoxy group is introduced using alkylating agents like 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization requires careful control of stoichiometry, temperature (e.g., reflux in ethanol or THF), and catalysts (e.g., triethylamine). Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the pyrazole ring and butoxy chain. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity (>95%). High-Performance Liquid Chromatography (HPLC) with UV detection monitors impurities .

Q. How are preliminary biological activities (e.g., anti-inflammatory or analgesic effects) assessed for this compound?

  • Methodological Answer : In vitro assays such as COX-1/COX-2 inhibition (for anti-inflammatory activity) or acetic acid-induced writhing tests (analgesic activity) are standard. For example, compounds are tested at 10–100 µM concentrations in cell lines or animal models. Ulcerogenic potential is evaluated via histopathological analysis of gastric mucosa in rodents .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, QSAR) are used to predict target binding affinity and mechanism of action?

  • Methodological Answer : Molecular docking with software like AutoDock Vina or Schrödinger Suite identifies potential protein targets (e.g., cyclooxygenases, cannabinoid receptors). The pyrazole-3-carboxamide moiety often interacts with hydrophobic pockets via van der Waals forces, while the butoxy group may enhance membrane permeability. Quantitative Structure-Activity Relationship (QSAR) models optimize substituents by correlating electronic (Hammett σ) or steric parameters with activity .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer : Systematic substitution of the phenyl, butoxy, or methyl groups is performed. For instance:

  • Replacing the butoxy chain with shorter alkyl groups reduces logP, improving solubility.
  • Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances metabolic stability.
  • In vitro assays (e.g., microsomal stability tests) and in silico ADMET predictions (using tools like SwissADME) prioritize candidates .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Strategies include:

  • Replication : Repeat experiments under standardized conditions (e.g., identical cell lines, serum concentrations).
  • Orthogonal assays : Validate activity using alternative methods (e.g., ELISA for protein quantification vs. fluorescence-based assays).
  • Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding factors .

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